molecular formula C6H10O8 B022300 (S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate CAS No. 61278-30-6

(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate

Cat. No. B022300
CAS RN: 61278-30-6
M. Wt: 210.14 g/mol
InChI Key: NPFKVZHSFSFLPU-QGBSHYGGSA-N
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Description

The compound “(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate” is a complex organic molecule. The notation (2S,3R,4R) indicates the configuration of the chiral centers in the molecule1. However, I couldn’t find a specific description for this exact compound.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for this exact compound. However, similar compounds have been synthesized using various methods such as aldol condensation2 and other complex organic reactions3.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The (2S,3R,4R) notation indicates the configuration of the chiral centers in the molecule1. However, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive analysis of the molecular structure.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving this exact compound. However, similar compounds may undergo a variety of reactions depending on the conditions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. However, without more specific information or experimental data, it’s difficult to provide a comprehensive analysis of the physical and chemical properties of this compound4.


Scientific Research Applications

  • Synthesis of Pyrazole Derivatives :Substituted 3-hydroxypyrazoles, prepared from ethyl esters of substituted acetoacetic acids and hydrazine hydrate, were used to synthesize pyrazole derivatives. The molecular and crystal structure of one such derivative was determined through X-ray diffraction analysis (Rodinovskaya et al., 2003).

  • Production of 2-Oxotetrahydrofuran-3-acetic Acid :2-Oxotetrahydrofuran-3-acetic acid is produced by condensing ethylene oxide, ethyl sodiomalonate, and ethyl chloroacetate. This process involves hydrolysis and decarboxylation steps (McRae et al., 1943).

  • Study of Enoyl-CoA Hydratase Reaction :The stereospecificity of the enoyl-CoA hydratase reaction was investigated using tritiated 3-hydroxybutyric acid. This study helps in understanding the enzyme's specificity and reaction mechanism (Willadsen & Eggerer, 1975).

  • Analysis of Trifluoroacetic Acid Hydrate :Trifluoroacetic acid hydrate's crystal structure was analyzed, revealing a unique change from an ionic to a molecular crystal structure upon deuteration (Mootz & Schilling, 1992).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without more specific information or safety data, it’s difficult to provide a comprehensive analysis of the safety and hazards of this compound.


Future Directions

The future directions for research and development involving this compound would depend on its intended use and the results of preliminary studies. Unfortunately, I couldn’t find any specific information about future directions for this compound.


Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For a more detailed analysis, please consult a professional in the field.


properties

IUPAC Name

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFKVZHSFSFLPU-QGBSHYGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate
Reactant of Route 2
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate
Reactant of Route 3
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate
Reactant of Route 4
Reactant of Route 4
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate
Reactant of Route 5
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate
Reactant of Route 6
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate

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